molecular formula C10H18N2O B1405939 N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide CAS No. 1540388-89-3

N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide

Cat. No. B1405939
M. Wt: 182.26 g/mol
InChI Key: LCVYFROKMWEBMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide is a chemical compound with the CAS Number: 1154167-85-7 . It has a molecular weight of 168.24 . The compound is stored at a temperature of 4°C and comes in a powder form .


Molecular Structure Analysis

The IUPAC name for this compound is N-(3-pyrrolidinyl)cyclobutanecarboxamide . The InChI code for this compound is 1S/C9H16N2O/c12-9(7-2-1-3-7)11-8-4-5-10-6-8/h7-8,10H,1-6H2,(H,11,12) .


Physical And Chemical Properties Analysis

The compound N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide has a molecular weight of 168.24 . It is a powder and is stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Characterization

  • Pyrrolidines Synthesis : Pyrrolidines, including N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide, are synthesized through polar [3+2] cycloaddition. These compounds are significant in medicine and industry, used as dyes or agrochemical substances (Żmigrodzka et al., 2022).

  • Hofmann Rearrangement–Ring Expansion : This compound undergoes Hofmann rearrangement and in situ ring expansion, leading to the synthesis of 1-pyrroline and further elaboration to 2,3-dihydro-1H-pyrrolo[2,1-a]isoquinolinium salts (Huang et al., 2016).

  • Synthesis of Azetidinones : In the context of antidepressant and nootropic agents, azetidinones are synthesized involving the cyclocondensation of Schiff’s bases derived from pyrrolidine compounds (Thomas et al., 2016).

Chemical and Biological Investigations

  • Radiosynthesis for PET Tracers : N-methyl derivatives of pyrrolidine compounds are used in the radiosynthesis of potential PET tracers for orexin2 receptors. However, the synthesized compounds did not show expected tracer retention or appropriate brain uptake (Liu et al., 2012).

  • Pharmacological Characterization : 2-Methyl derivatives of pyrrolidine compounds have been studied as κ-opioid receptor antagonists with potential therapeutic implications in treating depression and addiction disorders (Grimwood et al., 2011).

  • DNA Recognition and Antimicrobial Activity : Pyrrole-based polyamides, including derivatives of N-methyl pyrrolidine, have been explored for targeting specific DNA sequences in the minor groove of DNA, with potential applications in treating diseases like cancer (Chavda et al., 2010).

Miscellaneous Applications

  • Synthesis of Heterocycles : N-Protected derivatives of pyrrolidine are used in the synthesis of various heterocyclic compounds, showcasing the versatility of pyrrolidine derivatives in organic synthesis (Grošelj et al., 2013).

  • Capillary Electrophoresis : Pyrrolidine derivatives have been studied in nonaqueous capillary electrophoresis, demonstrating their utility in analytical chemistry (Ye et al., 2012).

Safety And Hazards

The safety information available indicates that this compound has some hazards associated with it. The GHS pictograms indicate a signal word of “Warning” and hazard statements of H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

N-(pyrrolidin-3-ylmethyl)cyclobutanecarboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O/c13-10(9-2-1-3-9)12-7-8-4-5-11-6-8/h8-9,11H,1-7H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCVYFROKMWEBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2CCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[(pyrrolidin-3-yl)methyl]cyclobutanecarboxamide

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